Comparative mGluR1α Antagonist Potency: (S)-4CPG vs. α-Methyl-4CPG vs. 3-Carboxy-4-hydroxy Analogs
The free base form of the target compound, (S)-4-carboxyphenylglycine ((S)-4CPG), demonstrates superior antagonist potency at the human mGluR1α receptor compared to closely related phenylglycine derivatives. In a direct comparative study, (S)-4CPG competitively antagonized glutamate-stimulated phosphoinositide hydrolysis in BHK cells expressing mGluR1α with an IC50 of 65 ± 5 μM, which is 2.4-fold more potent than (R,S)-α-methyl-4-carboxyphenylglycine (IC50 = 155 ± 38 μM) and 4.5-fold more potent than (S)-3-carboxy-4-hydroxyphenylglycine (IC50 = 290 ± 47 μM) [1].
| Evidence Dimension | mGluR1α Antagonist Potency (IC50, μM) |
|---|---|
| Target Compound Data | 65 ± 5 μM |
| Comparator Or Baseline | (R,S)-α-methyl-4-carboxyphenylglycine (155 ± 38 μM) and (S)-3-carboxy-4-hydroxyphenylglycine (290 ± 47 μM) |
| Quantified Difference | (S)-4CPG is 2.4-fold more potent than α-methyl derivative and 4.5-fold more potent than 3-carboxy-4-hydroxy derivative |
| Conditions | Glutamate-stimulated phosphoinositide hydrolysis in BHK cells stably expressing mGluR1α |
Why This Matters
This establishes the target compound's free base as the more potent mGluR1α antagonist among key phenylglycine derivatives, reducing the mass required for effective receptor blockade in functional assays.
- [1] Thomsen, C., Boel, E., & Suzdak, P. D. (1994). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. European Journal of Pharmacology, 267(1), 77-84. View Source
